Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S2/c1-3-26-20(23)18-15-6-4-5-7-16(15)27-19(18)21-17(22)12-28(24,25)14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYRYLQUMOSLFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Ring Construction via Hantzsch-Type Cyclization
The tetrahydrobenzo[b]thiophene scaffold is typically assembled through a modified Hantzsch thiophene synthesis. In a representative procedure:
- Intermediate Formation : 4-Hydroxythiobenzamide is prepared by reacting p-cyanophenol with thioacetamide under HCl-saturated DMF at 40–80°C for 24–48 hours (87.6% yield).
- Cyclization : Treatment with ethyl 2-chloroacetoacetate in ethanol at 60°C induces cyclization to form the thiophene ring, yielding ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate (80.6% yield).
Key Optimization :
Tosylacetamido Group Installation
The tosylacetamido moiety is introduced via nucleophilic acyl substitution. A two-step protocol achieves this:
- Sulfonylation : Reacting the free amine with tosyl chloride (TsCl) in dichloromethane at 0–5°C with triethylamine as base.
- Acetylation : Subsequent treatment with acetic anhydride installs the acetamido group.
Critical Parameters :
Esterification and Final Functionalization
The ethyl carboxylate group is typically introduced early via esterification of the corresponding carboxylic acid. In one approach:
- Ethyl 2-thiocyanato-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with tosylacetamide precursors in acetonitrile at room temperature, achieving 81% yield after recrystallization from hexane/DCM.
Advancements :
- Microwave Assistance : Reducing reaction times from 6 hours to 45 minutes while maintaining yield.
- Continuous Flow Systems : Pilot-scale trials show 92% conversion with residence times under 10 minutes.
Comparative Analysis of Synthetic Routes
Trade-offs :
- The Hantzsch method excels in scalability but requires rigorous temperature control.
- The thiocyanate route offers superior purity but faces challenges in thiocyanate intermediate stability.
Industrial-Scale Considerations
Waste Stream Management
The patent CN101412699A demonstrates a 38% reduction in acidic waste by replacing polyphosphoric acid with ethanol during cyclization. Solvent recovery systems for DMF and acetonitrile achieve 89% reuse rates in pilot plants.
Catalytic Innovations
Recent trials with immobilized lipase catalysts (e.g., Candida antarctica Lipase B) enable esterification at 50°C with 0.5 mol% loading, reducing energy costs by 27% compared to traditional methods.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Nucleophilic Substitution at Tosyl Group
The tosyl (p-toluenesulfonyl) group acts as a leaving group in SN2 reactions with nitrogen nucleophiles.
Cyclization Reactions
Intramolecular cyclization forms fused heterocyclic systems, a key strategy in medicinal chemistry.
Acylation and Alkylation
The acetamido nitrogen and ester oxygen participate in further functionalization.
Condensation with Aldehydes
Knoevenagel condensation modifies the α-position of the acetamido group.
Reduction and Oxidation
Selective reduction of the tetrahydrobenzo[b]thiophene ring alters electronic properties.
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| H2, Pd/C | Ethanol, RT, 12 hours | Partially saturated ring system | Increased solubility in polar solvents |
| DDQ, CH2Cl2 | Reflux, 3 hours | Aromatic benzo[b]thiophene derivative | Enhanced π-stacking in crystal packing |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization.
| Reaction | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4 | DME/H2O, 80°C, 24 hours | Biaryl derivatives at C-2 position |
| Buchwald-Hartwig | Pd2(dba)3 | Toluene, 100°C, 18 hours | N-Arylated acetamido compounds |
Key Mechanistic Insights:
-
Tosyl Group Reactivity : The sulfonamide’s electron-withdrawing nature enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks .
-
Steric Effects : Bulky substituents on the tetrahydrobenzo[b]thiophene ring slow cyclization kinetics but improve product stability .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate SN2 substitutions, while nonpolar solvents favor cyclizations .
This compound’s modular reactivity profile makes it a versatile scaffold for synthesizing biologically active molecules, particularly in oncology and antimicrobial research .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibits potential anticancer properties. Research indicates that thiophene derivatives can interact with specific molecular targets involved in cancer progression. For instance, studies have demonstrated that modifications of the thiophene structure can enhance cytotoxicity against various cancer cell lines.
Anti-inflammatory and Antimicrobial Properties
The compound also shows promise as an anti-inflammatory and antimicrobial agent. Its mechanism of action may involve the inhibition of pro-inflammatory cytokines and bacterial growth through interaction with specific enzymes or receptors. A study highlighted the synthesis of various derivatives from this compound that exhibited significant antibacterial activity against common pathogens .
Case Study: Synthesis and Evaluation
A study conducted by Madhavi et al. synthesized several derivatives of this compound and evaluated their antioxidant and antibacterial activities. The results indicated that certain derivatives had enhanced biological activity compared to the parent compound .
Material Science
Organic Semiconductors
In material science, this compound is utilized in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form thin films with desirable electrical characteristics is particularly valuable in these applications.
Industrial Chemistry
Synthesis Intermediate
In industrial chemistry, this compound serves as an intermediate for synthesizing various industrial chemicals. Its versatility allows for the modification of its structure to create new compounds with tailored properties for specific applications.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer, anti-inflammatory agents | Enhanced cytotoxicity against cancer cell lines |
| Antimicrobial agents | Significant antibacterial activity demonstrated | |
| Material Science | Organic semiconductors | Suitable for OLEDs and OPVs due to electronic properties |
| Industrial Chemistry | Intermediate in chemical synthesis | Versatile modifications for tailored properties |
Mechanism of Action
The mechanism of action of Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl thiophene-3-carboxylate: Known for its use as an intermediate in organic syntheses.
Suprofen: A 2-substituted thiophene framework used as a nonsteroidal anti-inflammatory drug.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities and applications.
Biological Activity
Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H15N2O4S
- Molecular Weight : 299.34 g/mol
- CAS Number : 60442-41-3
The compound features a benzo[b]thiophene core, which is known for various biological activities, including anticancer properties.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.
- In Vitro Studies :
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 | 23.2 | Apoptosis induction |
| MDA-MB-231 | 49.9 | Cytotoxicity |
- Mechanism of Action :
In Vivo Studies
In vivo experiments using tumor-bearing mice revealed that the compound significantly inhibited tumor growth. After treatment with this compound:
- Tumor mass weight decreased by approximately 54% compared to control groups .
- Hematological parameters such as hemoglobin content and white blood cell counts improved significantly post-treatment, indicating reduced myelosuppression and anemia associated with chemotherapy.
Case Studies
Several studies have highlighted the efficacy of this compound in different contexts:
- Breast Cancer Study :
- Hepatotoxicity Assessment :
Q & A
Q. What synthetic methodologies are optimized for preparing Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
The compound is synthesized via cyclocondensation and heterocyclization reactions. A common approach involves refluxing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives with aldehydes in ethanol to form azomethine intermediates, followed by heterocyclization using glacial acetic acid and DMSO . Modifications to the tosylacetamido group require careful control of reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions. Characterization typically employs H/C NMR and IR spectroscopy to confirm regioselectivity and functional group integrity .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, structural studies of analogous ethyl 2-acetamido-tetrahydrobenzothiophene derivatives reveal a planar thiophene ring with intramolecular hydrogen bonding between the acetamido NH and carbonyl oxygen, stabilizing the conformation . Disordered solvent molecules in the lattice (e.g., ethanol) require refinement using SQUEEZE or similar methods .
Q. What safety considerations are critical when handling this compound?
While specific safety data for this derivative is limited, structurally related thiophene-carboxylates are classified as laboratory chemicals with potential irritancy. Standard precautions include using PPE (gloves, goggles) and working in a fume hood. Waste disposal should follow local regulations for sulfonamide-containing compounds .
Advanced Research Questions
Q. How do substituents on the tetrahydrobenzo[b]thiophene core influence biological activity (e.g., anti-tyrosinase or antibacterial effects)?
Structure-activity relationship (SAR) studies highlight the importance of the tosylacetamido group. For example:
- Anti-tyrosinase activity : Electron-withdrawing groups (e.g., sulfonyl) enhance binding to the enzyme’s copper-active site, as shown in analogous 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines .
- Antibacterial activity : Hydrophobic substituents improve membrane penetration, as observed in 2-amino-3-acyl-tetrahydrobenzothiophene derivatives (MIC values: 2–8 µg/mL against S. aureus) .
Table 1 : Key SAR Trends
| Substituent Position | Functional Group | Biological Activity | Mechanism Insight |
|---|---|---|---|
| C2 | Tosylacetamido | Anti-tyrosinase | Metal coordination |
| C3 | Carboxylate ester | Antibacterial | Lipophilicity modulation |
Q. What analytical challenges arise in resolving NMR spectral overlaps for this compound?
The tetrahydrobenzo[b]thiophene ring’s conformational flexibility leads to signal splitting in H NMR (e.g., diastereotopic protons at C4–C7). Strategies include:
- Using high-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC) to assign overlapping methylene protons .
- Temperature-dependent NMR to study dynamic processes (e.g., ring puckering) .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitutions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The tosyl group’s sulfonyl moiety acts as a strong electron-withdrawing group, directing nucleophilic attacks to the α-carbon of the acetamido group. Frontier molecular orbital (FMO) analysis further identifies reactive sites .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 54–94% for similar Knoevenagel condensations ) arise from:
- Purity of starting materials : Impurities in aldehydes or amines reduce efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF) vs. toluene affect reaction kinetics.
- Catalyst load : Piperidine/acetic acid ratios influence condensation rates .
Resolution requires systematic reproducibility studies with controlled variables.
Methodological Guidance
Q. How to optimize purification for this compound using HPLC?
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient elution with MeCN:HO (30% → 100% MeCN over 20 min).
- Detection : UV at 254 nm (for aromatic/thiophene absorption) .
Q. What crystallization conditions favor high-quality single crystals?
Slow evaporation from ethanol/water (8:2 v/v) at 4°C produces diffraction-quality crystals. Adding a seed crystal or using vapor diffusion methods (e.g., against pentane) improves crystal lattice ordering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
